N-Cilexetil Candesartan Ethyl Ester

Descripción general

Descripción

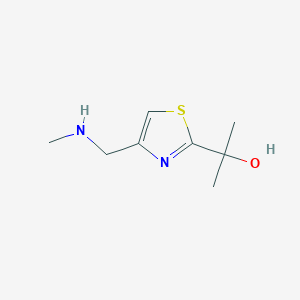

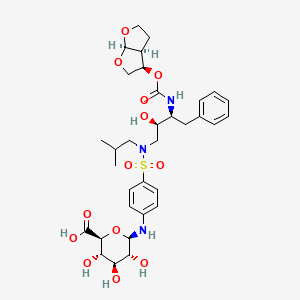

“N-Cilexetil Candesartan Ethyl Ester” is an impurity of Candesartan Cilexetil . Candesartan cilexetil is a prodrug form of the potent angiotensin II receptor antagonist, candesartan . It is administered orally and is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .

Molecular Structure Analysis

The molecular structure of “N-Cilexetil Candesartan Ethyl Ester” is complex. It has a molecular weight of 638.73 . More detailed information about its molecular structure was not found in the search results.

Physical And Chemical Properties Analysis

Candesartan cilexetil is a white to off-white powder with a molecular weight of 610.67. It is practically insoluble in water and sparingly soluble in methanol .

Aplicaciones Científicas De Investigación

Stability in Analytical Procedures

N-Cilexetil Candesartan Ethyl Ester (Candesartan cilexetil) is subject to hydrolysis and transesterification during analytical processes like solid phase extraction. This can affect the linearity and reproducibility in chromatographic determinations. A study highlighted the importance of understanding these reactions to ensure the stability of labile drugs containing ester groups (Ferreirós et al., 2007).

Impurity Analysis

Impurities in Candesartan cilexetil, particularly in bulk drug samples, have been identified and characterized using LC/ESI-ITMS and NMR, providing insights into the drug's chemical integrity. The identification and understanding of these impurities are essential for quality control in pharmaceutical formulations (Raman et al., 2011).

Formulation and Drug Delivery

Candesartan cilexetil's solubility, dissolution, and stability have been improved using self-nanoemulsifying drug delivery systems. These systems have been shown to significantly increase the drug's release rate and extent compared to standard formulations, indicating potential benefits in drug delivery efficiency (Ali & Hussein, 2017).

Pharmacokinetic Improvements

Studies have explored various formulations, like solid lipid nanoparticles and nanocrystals, to enhance the oral bioavailability of Candesartan cilexetil. These approaches aim to overcome issues like poor aqueous solubility and enhance the drug's therapeutic efficacy (Dudhipala & Veerabrahma, 2016).

Drug-Drug Interaction and Metabolism

Understanding the interactions of Candesartan cilexetil with other compounds, such as its hydrolysis into active metabolites and its interaction with esterases, is crucial for effective drug development and use in therapy. Research in this area informs the safe and effective use of the drug in various therapeutic contexts (Yoshimura & Yasue, 2000).

Safety And Hazards

Propiedades

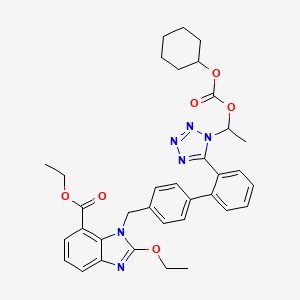

IUPAC Name |

ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAVCSABPBKRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cilexetil Candesartan Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

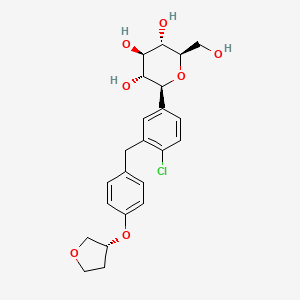

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)

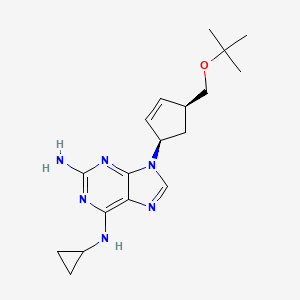

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)